Butyrylcholinesterase Inhibition
4'-Bromo-2,2-dimethylbutyrophenone exhibits measurable butyrylcholinesterase (BuChE) inhibitory activity with a Ki of 610 nM against equine serum BuChE, as determined by competitive inhibition assays in the presence of varying butyrylthiocholine iodide substrate levels with 20-minute preincubation [1]. In contrast, it shows substantially weaker inhibition of Electrophorus electricus acetylcholinesterase (AChE) with a Ki of 3,430 nM (3.43 μM), representing a 5.6-fold selectivity for BuChE over AChE [1]. Comparative activity data for the unsubstituted parent compound (2,2-dimethylbutyrophenone, CAS 829-10-7) and the 4'-fluoro (CAS 898765-49-6) and 4'-chloro (CAS 898765-43-0) analogs are absent from public bioactivity databases, underscoring that the observed BuChE inhibition is not a universal property of the 2,2-dimethylbutyrophenone scaffold but rather a feature of this specific 4'-bromo substitution pattern.
5.6× selectivity over AChE
| Evidence Dimension | Enzyme Inhibition (Ki, nM) |
|---|---|
| Target Compound Data | BuChE Ki = 610 nM; AChE Ki = 3,430 nM |
| Comparator Or Baseline | 4'-Fluoro analog (CAS 898765-49-6): data not reported; 4'-Chloro analog (CAS 898765-43-0): data not reported; Unsubstituted parent (CAS 829-10-7): data not reported |
| Quantified Difference | 5.6-fold selectivity for BuChE over AChE; unique reported activity among 2,2-dimethylbutyrophenone analogs |
| Conditions | Competitive inhibition assay; equine serum BuChE with butyrylthiocholine iodide substrate; Electrophorus electricus AChE with acetylthiocholine iodide; 20-minute preincubation |
Why This Matters
This validated enzyme inhibition profile enables rational selection for chemical biology studies targeting cholinesterase pathways and provides a functional anchor lacking in commercially available uncharacterized analogs.
- [1] BindingDB. BDBM50210170 (CHEMBL3894580). Ki = 610 nM for equine serum butyrylcholinesterase; Ki = 3,430 nM for Electrophorus electricus acetylcholinesterase. Curated by ChEMBL. Accessed 2026. View Source
